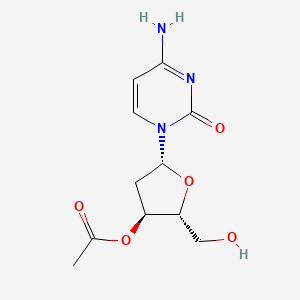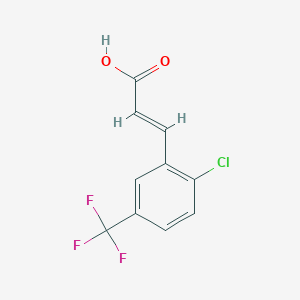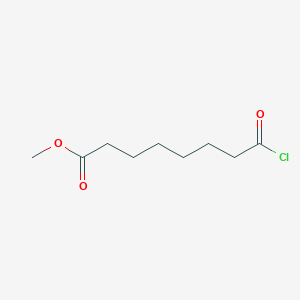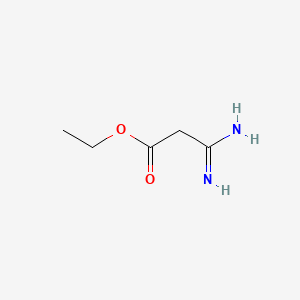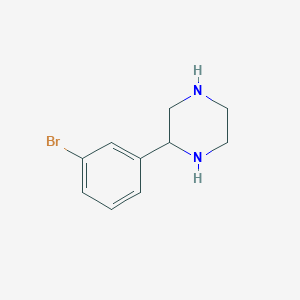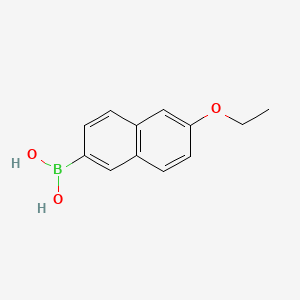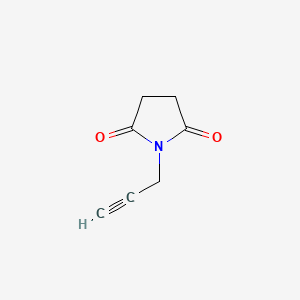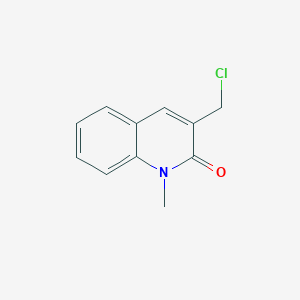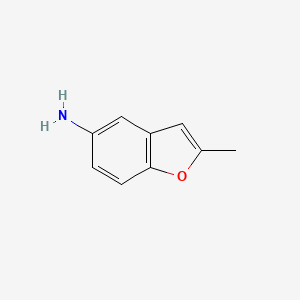
2-Methyl-5-benzofuranamine
Vue d'ensemble
Description
2-Methyl-5-benzofuranamine is a chemical compound with the molecular formula C9H9NO . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da . It is also known by various synonyms such as 5-AMINO-2-METHYLBENZOFURAN and 2-METHYL-BENZOFURAN-5-YLAMINE .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-benzofuranamine consists of a benzofuran ring with an amine group attached to the 5th carbon and a methyl group attached to the 2nd carbon .Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application : Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
- Methods of Application : The synthesis of benzofuran compounds involves complex chemical reactions . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
- Results : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
-
Scientific Field: Green Chemistry
- Application : Methyl 5- (dimethylamino)-2-methyl-5-oxopentanoate, a related compound, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Results : The new synthesis was found to be more sustainable than the patented routes .
-
Scientific Field: Antiviral Research
- Application : A novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity . It is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : The synthesis of this benzofuran derivative involves a unique free radical cyclization cascade .
- Results : The compound has shown promising results in inhibiting the hepatitis C virus .
-
Scientific Field: Anticancer Research
- Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
- Methods of Application : The synthesis of these compounds involves complex chemical reactions .
- Results : These compounds have shown potential in inhibiting the growth of cancer cells .
-
Scientific Field: Organic Chemistry
- Application : 2-Methyltetrahydrofuran, a related compound, has been used in organometallic chemistry .
- Methods of Application : This compound has been used in various organometallic transformations ranging from carbanions to radical and transition metal-catalyzed processes .
- Results : The use of 2-Methyltetrahydrofuran has shown to be more sustainable and efficient in these transformations .
-
Scientific Field: Environmental Research
- Application : Benzofuran derivatives are found in various higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . They are studied for their potential environmental impact and their role in the ecosystem .
- Methods of Application : Environmental researchers study the occurrence, distribution, and impact of these compounds in various ecosystems .
- Results : The studies help in understanding the role of these compounds in nature and their potential environmental impact .
-
Scientific Field: Industrial Research
- Application : 2-Methyl-5-benzofuranamine is commonly used in medical, environmental, and industrial research.
- Methods of Application : The specific methods of application in industrial research can vary widely depending on the specific context and the goals of the research.
- Results : The results or outcomes obtained can provide valuable insights for the development of new products or processes.
Safety And Hazards
The safety data sheet for 2-Methyl-5-benzofuranamine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
2-methyl-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWUIVGFGOGGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390139 | |
| Record name | 2-Methyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-benzofuranamine | |
CAS RN |
26210-75-3 | |
| Record name | 2-Methyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

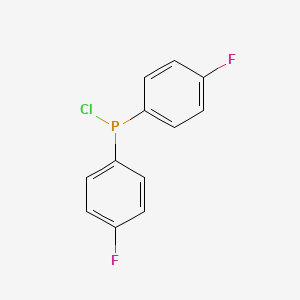
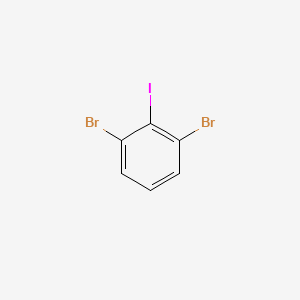
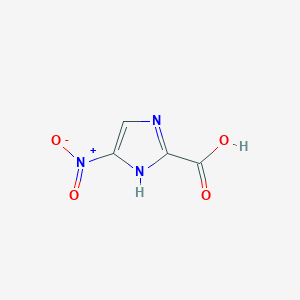
![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)
